2-[(1-Methoxypropan-2-yl)amino]butan-1-ol 2-[(1-Methoxypropan-2-yl)amino]butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686732
InChI: InChI=1S/C8H19NO2/c1-4-8(5-10)9-7(2)6-11-3/h7-10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol

2-[(1-Methoxypropan-2-yl)amino]butan-1-ol

CAS No.:

Cat. No.: VC17686732

Molecular Formula: C8H19NO2

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Methoxypropan-2-yl)amino]butan-1-ol -

Specification

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
IUPAC Name 2-(1-methoxypropan-2-ylamino)butan-1-ol
Standard InChI InChI=1S/C8H19NO2/c1-4-8(5-10)9-7(2)6-11-3/h7-10H,4-6H2,1-3H3
Standard InChI Key PNXKGROUEKNKLB-UHFFFAOYSA-N
Canonical SMILES CCC(CO)NC(C)COC

Introduction

Structural Identification and Nomenclature

Molecular Formula and Systematic Naming

The compound’s systematic IUPAC name, 2-[(1-methoxypropan-2-yl)amino]butan-1-ol, reflects its branched structure:

  • A butan-1-ol backbone (four-carbon chain with a hydroxyl group at position 1).

  • A (1-methoxypropan-2-yl)amino substituent at position 2 of the butanol chain.

The molecular formula is C₈H₁₉NO₂, with a molar mass of 161.24 g/mol. Key functional groups include:

  • Primary alcohol (–OH).

  • Secondary amine (–NH–).

  • Methoxy ether (–OCH₃).

Stereochemical Considerations

The presence of chiral centers at the propan-2-yl (methoxy-bearing carbon) and butan-1-ol (position 2) positions introduces stereoisomerism. Enantiomeric purity is critical for biological activity, as seen in analogous compounds like (S)-2-amino-1-propanol, where stereochemistry influences receptor binding .

Synthetic Routes and Optimization

Precursor-Based Synthesis

A plausible route involves the reaction of 1-methoxypropan-2-amine with 2-bromobutan-1-ol under nucleophilic substitution conditions. This method mirrors the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine via hydrochloric acid-mediated cleavage :

(S)-1-Methoxy-2-propylamine+HCl(S)-2-Amino-1-propanol hydrochloride+CH₃OH[2]\text{(S)-1-Methoxy-2-propylamine} + \text{HCl} \rightarrow \text{(S)-2-Amino-1-propanol hydrochloride} + \text{CH₃OH} \quad[2]

For 2-[(1-methoxypropan-2-yl)amino]butan-1-ol, the reaction could proceed as:

1-Methoxypropan-2-amine+2-Bromobutan-1-olBase2-[(1-Methoxypropan-2-yl)amino]butan-1-ol+HBr\text{1-Methoxypropan-2-amine} + \text{2-Bromobutan-1-ol} \xrightarrow{\text{Base}} \text{2-[(1-Methoxypropan-2-yl)amino]butan-1-ol} + \text{HBr}

Reaction Optimization

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Temperature: 60–80°C to balance reaction rate and side-product formation.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .

Reductive Amination

Condensation of 1-methoxypropan-2-one with 2-aminobutan-1-ol in the presence of a reducing agent (e.g., NaBH₃CN):

1-Methoxypropan-2-one+2-Aminobutan-1-olNaBH₃CN2-[(1-Methoxypropan-2-yl)amino]butan-1-ol\text{1-Methoxypropan-2-one} + \text{2-Aminobutan-1-ol} \xrightarrow{\text{NaBH₃CN}} \text{2-[(1-Methoxypropan-2-yl)amino]butan-1-ol}

Hydrothermal Autoclave Synthesis

High-pressure conditions (3–45 bar) in an autoclave, as demonstrated for related amino alcohols, could enhance reaction efficiency .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogue
Boiling Point~220–230°C (predicted)2-Methoxybutan-1-ol
Density0.92–0.95 g/cm³2-Methylbutan-1-ol
SolubilityMiscible in polar solvents (H₂O, EtOH)(S)-2-Amino-1-propanol
logP~0.5–1.2 (moderate hydrophilicity)QSAR prediction

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.5 ppm (m, CH₂ and CH₃ groups).

    • δ 3.3–3.5 ppm (s, OCH₃).

    • δ 3.6–3.8 ppm (m, –CH₂OH).

  • IR: Peaks at ~3300 cm⁻¹ (–OH/NH), 1100 cm⁻¹ (C–O–C).

Biological and Industrial Applications

Material Science Applications

  • Surfactants: Amphiphilic structure enables use in emulsifiers.

  • Polymer Additives: Enhances flexibility in polyurethanes.

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